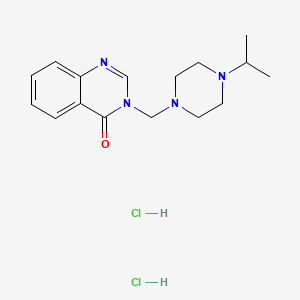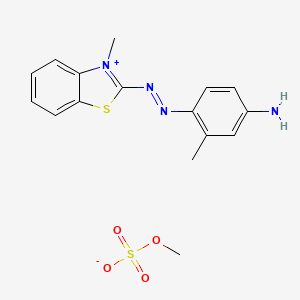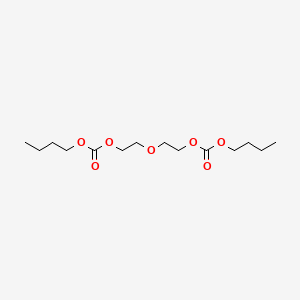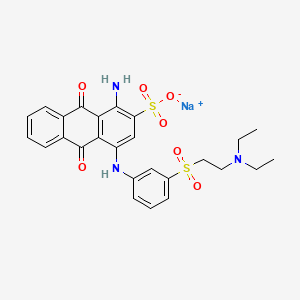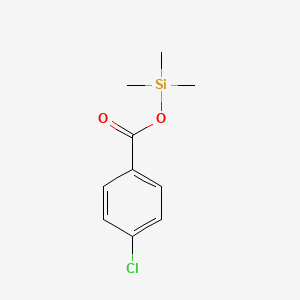
Benzoic acid, 4-chloro-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-chloro-, trimethylsilyl ester: is a chemical compound with the molecular formula C10H13ClO2Si and a molecular weight of 228.748 g/mol 4-Chlorobenzoic acid, trimethylsilyl ester . This compound is a derivative of benzoic acid, where the carboxyl group is esterified with trimethylsilyl and substituted with a chlorine atom at the para position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-chloro-, trimethylsilyl ester typically involves the esterification of 4-chlorobenzoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions: Benzoic acid, 4-chloro-, trimethylsilyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4-chlorobenzoic acid and trimethylsilanol.
Substitution Reactions: The chlorine atom can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed:
Hydrolysis: 4-Chlorobenzoic acid and trimethylsilanol.
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: Benzoic acid, 4-chloro-, trimethylsilyl ester is used as a reagent in organic synthesis, particularly in the preparation of other organosilicon compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-chloro-, trimethylsilyl ester is primarily related to its reactivity as an ester and its ability to undergo hydrolysis and substitution reactions. The trimethylsilyl group can be cleaved under acidic or basic conditions, releasing the active 4-chlorobenzoic acid .
Comparación Con Compuestos Similares
- Benzoic acid, trimethylsilyl ester
- 4-Chlorobenzoic acid
- Benzoic acid, 4-(trimethylsilyl)-
Comparison: Benzoic acid, 4-chloro-, trimethylsilyl ester is unique due to the presence of both the chlorine substituent and the trimethylsilyl ester group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to benzoic acid, trimethylsilyl ester .
Propiedades
Número CAS |
25436-27-5 |
|---|---|
Fórmula molecular |
C10H13ClO2Si |
Peso molecular |
228.74 g/mol |
Nombre IUPAC |
trimethylsilyl 4-chlorobenzoate |
InChI |
InChI=1S/C10H13ClO2Si/c1-14(2,3)13-10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |
Clave InChI |
XGABXNUFKZKQCO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


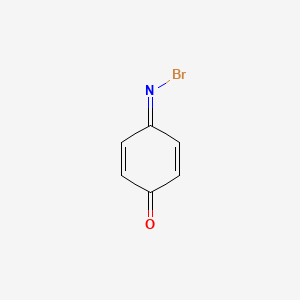
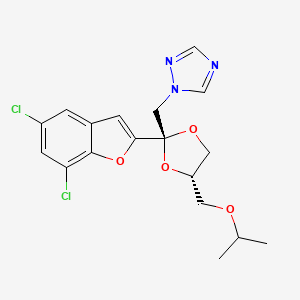
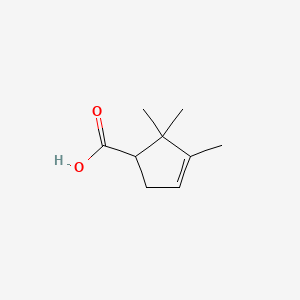
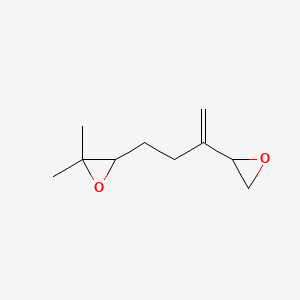
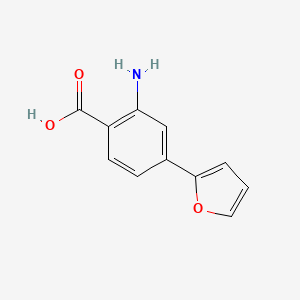
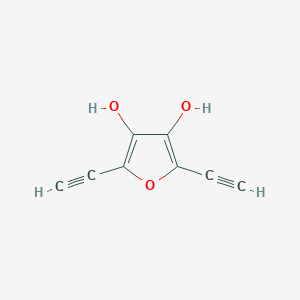
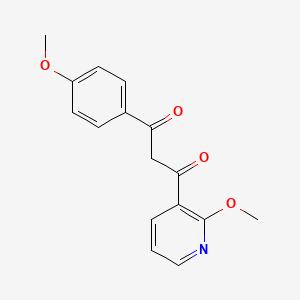
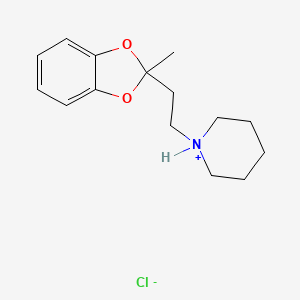
![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
